molecular formula C20H26O3 B12426120 Prexanthoperol CAS No. 119817-27-5

Prexanthoperol

Cat. No.: B12426120
CAS No.: 119817-27-5
M. Wt: 314.4 g/mol
InChI Key: KVTOPOITUALWOF-UHFFFAOYSA-N
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Description

Prexanthoperol is a diterpenoid compound primarily isolated from Juniperus communis (juniper) and has been identified as a minor constituent in phytochemical studies . Its molecular formula is C₂₀H₂₆O₃, with a molecular weight of 314.42 g/mol. Structurally, it belongs to the abietatriene class, featuring a 6,7-diketone moiety and hydroxyl groups at positions 7, 12, and 14 . Physical properties include a yellow crystalline appearance, a melting point of 207–210°C, and distinct UV absorption peaks at 218 nm (ε 3150), 320 nm (ε 12,500), and 403 nm (ε 5,000) in methanol .

Properties

CAS No.

119817-27-5

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthrene-9,10-dione

InChI

InChI=1S/C20H26O3/c1-11(2)12-9-13-14(10-15(12)21)20(5)8-6-7-19(3,4)18(20)17(23)16(13)22/h9-11,18,21H,6-8H2,1-5H3

InChI Key

KVTOPOITUALWOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)C(=O)C(=O)C3C2(CCCC3(C)C)C)O

melting_point

207 - 210 °C

physical_description

Solid

Origin of Product

United States

Preparation Methods

The synthesis of Prexanthoperol involves intricate organic reactions. While specific synthetic routes and industrial production methods are not extensively documented, diterpenoids like this compound are typically synthesized through multi-step processes involving cyclization, oxidation, and functional group modifications. Industrial production may involve the extraction of this compound from natural sources, such as plants, followed by purification and characterization .

Chemical Reactions Analysis

Prexanthoperol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Prexanthoperol has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Xanthoperol
  • Physical Properties: Higher melting point (255–270°C), yellow crystals, and UV peaks at 218 nm (ε 3,150), 320 nm (ε 12,500), and 403 nm (ε 5,000) in methanol .
  • Bioactivity : Xanthoperol exhibits antioxidant properties, attributed to its conjugated diketone system, which facilitates free radical scavenging .
Hypargenin C
  • Structure : Structural isomer of Prexanthoperol, with hydroxyl groups at positions 6, 12, and 14, but lacks the 7-hydroxyl group .
  • Identity Uncertainty : The distinction between this compound and Hypargenin C remains unresolved due to overlapping spectral data and similar isolation sources (Juniperus communis) .

Functional Analogues

Lupenyl Acetate
  • Structure: A pentacyclic triterpenoid with an acetylated hydroxyl group, distinct from this compound’s diterpenoid framework .
  • Bioactivity : Demonstrates antibacterial activity (MIC: 24.42 µg/mL against Staphylococcus aureus), likely due to membrane disruption via lipophilic interactions .
α-Tocopherol (Vitamin E)
  • Structure: A chromanol derivative with a phytyl side chain, unrelated to this compound’s abietatriene core .
  • Bioactivity : Potent anticancer activity (IC₅₀: 0.94 µM in breast cancer cells) via antioxidant-mediated apoptosis .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors TPSA (Ų) Melting Point (°C) Reported Bioactivity
This compound 314.42 3 1 54.37 207–210 None reported
Xanthoperol 314.42* 2 2 74.53* 255–270 Antioxidant
Hypargenin C 314.42* 3 1 54.37* 207–210 Not established
Lupenyl Acetate 468.70 0 3 39.30 Not reported Antibacterial
α-Tocopherol 430.71 2 1 29.46 2.5–3.5 Anticancer

*Estimated based on structural similarity to this compound.
TPSA : Topological Polar Surface Area.

Key Observations:

Hydrogen Bonding: this compound’s three hydrogen bond donors suggest higher solubility in polar solvents compared to Lupenyl acetate (0 donors) .

Thermal Stability : Xanthoperol’s higher melting point indicates greater crystalline stability, likely due to stronger intermolecular interactions .

Bioactivity Gaps : The absence of reported bioactivity for this compound contrasts with its analogues, highlighting the need for targeted pharmacological studies .

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